molecular formula C13H13N3S B3038265 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 843622-17-3

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No.: B3038265
CAS No.: 843622-17-3
M. Wt: 243.33 g/mol
InChI Key: SHMYJDZPJJBVQW-UHFFFAOYSA-N
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Description

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole ring linked to a 1,2-dimethylindole moiety. The thiazole-2-amine core is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activities such as antimicrobial and anticancer properties . While its specific biological profile requires further exploration, structural analogs with modified substituents have demonstrated diverse activities, making this compound a subject of comparative interest.

Properties

IUPAC Name

4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-8-12(10-7-17-13(14)15-10)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYJDZPJJBVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327933
Record name 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

843622-17-3
Record name 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the reaction of 1,2-dimethylindole with thiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the indole and thiazole moieties are linked through an amine group. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the polymerization of tubulin, a protein involved in cell division, which can lead to the arrest of cell growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1. Comparison of Acyl-Substituted Analogs

Compound Structural Modifications Reported Activity
6b Oxalamide with methoxyethyl chain Antimicrobial (unspecified potency)
6c Pyrazine-2-carboxylic acid Antimicrobial (unspecified potency)
6d–6f Benzoic acid derivatives Antimicrobial (unspecified potency)
Target Compound No acyl substituents Not reported

Oxoacetamide Derivative (F12016)

F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) shares the 1,2-dimethylindole moiety but replaces the thiazol-2-amine with an oxoacetamide group. This underscores the critical role of the thiazole-2-amine group in mediating interactions with biological targets, possibly through hydrogen bonding or π-stacking.

Thiazol-2-amine with Triazolyl and tert-Butyl Groups

The compound 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () incorporates a triazolyl group and a bulky tert-butyl substituent. These modifications confer distinct electronic and steric properties compared to the target compound.

Table 2. Substituent-Driven Activity Comparison

Compound Key Substituents Biological Activity
Target Compound 1,2-Dimethylindole, thiazol-2-amine Not reported
Compound tert-Butyl, triazolyl Anticancer (potential)

Discussion of Structural-Activity Relationships (SAR)

  • Indole Substitutions : The 1,2-dimethyl group on indole likely improves metabolic stability by blocking oxidation at the indole C3 position.
  • Thiazole Modifications : Acyl groups (e.g., 6b–6f) may enhance solubility but complicate synthesis and bioavailability. The absence of such groups in the target compound suggests prioritization of simplicity and cost-effectiveness.
  • Functional Group Swaps : The inactivity of F12016 vs. the antimicrobial activity of acylated analogs implies that the thiazol-2-amine group is indispensable for activity.

Biological Activity

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indole moiety is also recognized for its significant role in various biological processes.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds containing thiazole and indole derivatives. The biological activities can be broadly categorized as follows:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazolidinone derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 1.27 to 1.50 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. In vitro studies showed that certain thiazole-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of various thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells without affecting normal cells. The mechanism involved the downregulation of key survival pathways such as AKT and mTOR .

CompoundIC50 (µM)Cancer Cell Line
Compound A1.27MCF-7
Compound B1.50MCF-7
Compound C1.31MCF-7

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

CompoundMIC (µg/mL)Bacterial Strain
Compound D5Staphylococcus aureus
Compound E10Escherichia coli

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted indole aldehydes with 2-aminothiazole derivatives. For example, analogous syntheses involve refluxing 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (Method A in Scheme 2, ). Key variables include reaction time (3–5 hours), stoichiometric ratios (1.1 equiv aldehyde), and solvent choice (acetic acid for protonation and cyclization). Yield optimization requires monitoring precipitate formation and recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity and substitution patterns (e.g., indole C-3 vs. thiazole C-4 linkage).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) ensures purity (>95%) by resolving unreacted precursors or regioisomers .
  • Mass Spectrometry : High-resolution MS (e.g., Exact Mass 204.0721 for C11_{11}H12_{12}N2_2S) validates molecular composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazol-2-ylamine derivatives?

  • Methodological Answer : Contradictions often arise from off-target effects or assay-specific conditions. For example:

  • Target Selectivity : Use isoform-specific inhibitors (e.g., KCa3.1/KCa2.3 activators like SKA-31 ) as controls to differentiate channel modulation.
  • Dose-Response Profiling : Perform IC50_{50} or EC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Structural Analogues : Compare with derivatives like 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine (CBFβ inhibitor ) to isolate substituent-specific effects.

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound?

  • Methodological Answer :

  • Salt Formation : React with HCl or trifluoroacetic acid to enhance aqueous solubility (e.g., 2-phenyl-1,3-thiazol-5-ylamine hydrochloride salts ).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) at the indole N-1 or thiazole NH2_2 positions .
  • Nanoparticle Encapsulation : Use liposomal carriers or PLGA nanoparticles to improve cellular uptake in in vitro models .

Q. How do electronic and steric effects of substituents on the indole ring influence thiazole reactivity?

  • Methodological Answer :

  • Electronic Effects : Electron-donating groups (e.g., methyl at indole C-1/C-2) increase nucleophilicity at C-3, favoring thiazole cyclization.
  • Steric Effects : Bulky substituents (e.g., 2-methylindole) may hinder regioselectivity, requiring higher temperatures (reflux vs. room temperature) .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reaction pathways and transition states .

Contradictions and Recommendations

  • Evidence Gaps : Limited direct data on This compound require extrapolation from analogues (e.g., SKA-31 , CBFβ inhibitors ).
  • Validation : Cross-validate biological findings using orthogonal assays (e.g., patch-clamp for ion channels, SPR for protein binding).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine
Reactant of Route 2
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4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

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